molecular formula C24H25N3O5S2 B4776602 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide

Cat. No.: B4776602
M. Wt: 499.6 g/mol
InChI Key: CFVHPAXGWCZIMH-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a nitroaniline moiety, and a methylphenylmethylsulfanyl group

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-19-8-5-6-9-20(19)18-33-15-14-25-24(28)17-26(21-10-7-11-22(16-21)27(29)30)34(31,32)23-12-3-2-4-13-23/h2-13,16H,14-15,17-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVHPAXGWCZIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the nitration of aniline to form 3-nitroaniline, followed by sulfonylation with benzenesulfonyl chloride to yield N-(benzenesulfonyl)-3-nitroaniline. This intermediate is then reacted with 2-[(2-methylphenyl)methylsulfanyl]ethylamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)acetamide: This compound shares the benzenesulfonyl group but lacks the nitroaniline and methylphenylmethylsulfanyl groups.

    N-(phenylsulfonyl)acetamide: Similar to N-(benzenesulfonyl)acetamide but with a phenylsulfonyl group instead of benzenesulfonyl.

Uniqueness

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide

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